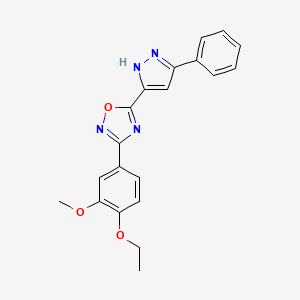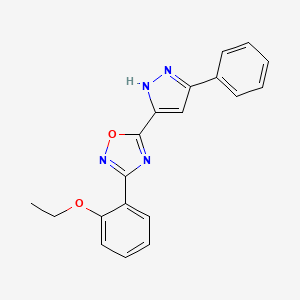
3-(4-ethoxy-3-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-ethoxy-3-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole, also known as EMOX, is an organic compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound containing an oxadiazole ring system, which is composed of two nitrogen atoms, one oxygen atom and three carbon atoms. EMOX has been studied for its potential applications in drug design, as well as its potential to act as a catalyst in different organic reactions.
Mécanisme D'action
The mechanism of action of 3-(4-ethoxy-3-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is not yet fully understood. However, it is believed that the compound interacts with certain cellular proteins through hydrogen bonding, which could be used to develop drugs that target specific proteins. Additionally, this compound has been found to interact with certain enzymes, which could be used to develop drugs that target specific enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been found to interact with certain cellular proteins and enzymes, which could be used to develop drugs that target specific proteins and enzymes. Additionally, this compound has been found to exhibit anti-inflammatory, anti-bacterial, and anti-fungal activities, which could be used to develop drugs that target specific diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-ethoxy-3-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole in laboratory experiments include its ease of synthesis, its low cost, and its potential applications in drug design. Additionally, this compound has been found to interact with certain cellular proteins and enzymes, which could be used to develop drugs that target specific proteins and enzymes. The limitations of using this compound in laboratory experiments include its lack of stability in certain conditions, its low solubility in water, and its potential toxicity.
Orientations Futures
There are several potential future directions for the study of 3-(4-ethoxy-3-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole. These include further research into its mechanism of action, its potential applications in drug design, and its potential to act as a catalyst in different organic reactions. Additionally, further research could be conducted into the biochemical and physiological effects of this compound, as well as its potential toxicity. Finally, further research could be conducted into the potential applications of this compound in other areas, such as agriculture and materials science.
Méthodes De Synthèse
3-(4-ethoxy-3-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole can be synthesized from 4-ethoxy-3-methoxyphenol and 3-phenyl-1H-pyrazol-5-amine. The synthesis method involves the reaction of the two starting materials in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction is carried out in an inert atmosphere at a temperature of 120°C for 3 hours. After the reaction is complete, the product is extracted with ethyl acetate and purified by column chromatography.
Applications De Recherche Scientifique
3-(4-ethoxy-3-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole has been studied for its potential applications in scientific research. It has been used as a catalyst in different organic reactions, such as the synthesis of chiral compounds and the synthesis of heterocyclic compounds. Additionally, this compound has been studied as a potential drug candidate, as it has been found to interact with certain cellular proteins, which could be used to develop drugs that target specific proteins.
Propriétés
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-3-26-17-10-9-14(11-18(17)25-2)19-21-20(27-24-19)16-12-15(22-23-16)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONPRPWJVZHKSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,6-dimethylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B6551673.png)
![4-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide](/img/structure/B6551686.png)
![methyl 4-(2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate](/img/structure/B6551691.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B6551696.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B6551697.png)
![N-(3-ethylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B6551710.png)
![2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B6551717.png)
![N-(4-ethylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B6551725.png)
![2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6551741.png)
![ethyl 2-(2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate](/img/structure/B6551747.png)

![5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B6551761.png)


